molecular formula C16H14FN3O2 B10997518 6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide

Cat. No.: B10997518
M. Wt: 299.30 g/mol
InChI Key: DHLMWPLEVXZSPG-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a pyrrole moiety attached via an ethyl linker to the nitrogen atom at the 3rd position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with commercially available 6-fluoro-4-hydroxyquinoline.

    Formation of Intermediate:

    Pyrrole Introduction: The protected intermediate is then reacted with 2-(1H-pyrrol-1-yl)ethylamine under appropriate conditions to introduce the pyrrole moiety.

    Deprotection: Finally, the protecting group is removed to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 6-fluoro-4-oxoquinoline-3-carboxamide.

    Reduction: Formation of 6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-amine.

    Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Biochemistry: It is used as a probe to study the binding interactions with various biological targets, including proteins and nucleic acids.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting cellular processes.

    Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide is unique due to the presence of both the fluorine atom and the pyrrole moiety, which contribute to its distinct chemical reactivity and enhanced biological activity. This combination of functional groups makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C16H14FN3O2

Molecular Weight

299.30 g/mol

IUPAC Name

6-fluoro-4-oxo-N-(2-pyrrol-1-ylethyl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H14FN3O2/c17-11-3-4-14-12(9-11)15(21)13(10-19-14)16(22)18-5-8-20-6-1-2-7-20/h1-4,6-7,9-10H,5,8H2,(H,18,22)(H,19,21)

InChI Key

DHLMWPLEVXZSPG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)CCNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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